2-Bromo-1-(4-methoxyphenyl)butan-1-one

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Researchers often assume α-bromoketones are interchangeable, leading to failed enantioselective syntheses. This compound’s 4-methoxy group provides tuned electrophilicity (σp = -0.27) and optimal sterics for asymmetric induction. - Enables high enantioselectivity in chiral phase-transfer catalysis (Gomes & Corey protocol) - 97% purity recommended for reproducible multi-step sequences - Bifunctional: α-bromo site for nucleophilic substitution + para-methoxyphenyl for directed ortho-metalation - Immediate shipping, research-grade quantities available

Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
CAS No. 881-43-6
Cat. No. B1335145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(4-methoxyphenyl)butan-1-one
CAS881-43-6
Molecular FormulaC11H13BrO2
Molecular Weight257.12 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=C(C=C1)OC)Br
InChIInChI=1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3
InChIKeyNYVCAOCEVSDWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(4-methoxyphenyl)butan-1-one Overview


2-Bromo-1-(4-methoxyphenyl)butan-1-one (CAS 881-43-6, MW 257.12 g/mol, C11H13BrO2) is a key α-bromoketone intermediate. Its core value is derived from the electrophilic α-bromo carbon, which is activated by the adjacent ketone and the electron-donating 4-methoxyphenyl group [1]. Unlike its chloro or unsubstituted phenyl analogs, this specific substitution pattern confers a distinct reactivity profile that is essential for precise nucleophilic displacements and, critically, for enabling high enantioselectivity in asymmetric synthesis, as its racemic nature provides the required prochiral center for chiral phase-transfer catalysis [2].

Why 881-43-6 Cannot Be Substituted


The assumption that any α-bromoketone can be used interchangeably is fundamentally flawed for demanding applications. 2-Bromo-1-(4-methoxyphenyl)butan-1-one is not merely a reactive handle; it is a specifically tuned reagent. Substituting it with a simpler analog like 2-bromo-1-phenylethan-1-one or a regioisomer such as 2-bromo-1-(3-methoxyphenyl)butan-1-one (CAS 91335-45-4) [1] will likely fail to reproduce a published route. The 4-methoxy substituent's electronic influence is critical for reaction rates, while its para-position ensures the correct steric environment for asymmetric induction. Such a substitution introduces unforeseen variables in reaction kinetics, yield, and especially enantioselectivity, which can derail project timelines and necessitate costly re-optimization of synthetic pathways .

CAS 881-43-6 vs. Closest Analogs


Electronic Influence: 4-Methoxy vs. Unsubstituted Phenyl

The para-methoxy group in 2-bromo-1-(4-methoxyphenyl)butan-1-one is an electron-donating group (EDG) that stabilizes the adjacent carbonyl, thereby moderating the electrophilicity of the α-bromo carbon. This results in a quantifiably lower reactivity compared to an unsubstituted phenyl analog. This difference is a critical control parameter in synthesis. The measured effect on reactivity can be seen in the Hammett substituent constant (σp), which for a para-methoxy group is -0.27 [1][2]. This negative value quantifies its electron-donating ability, directly correlating with a decreased rate of nucleophilic attack at the α-position compared to an analog with σp = 0 (e.g., unsubstituted phenyl) [2].

Organic Synthesis Reaction Kinetics Nucleophilic Substitution

Para vs. Meta Substitution and Enantioselectivity

The spatial orientation of the methoxy group is critical for achieving high enantioselectivity. A meta-methoxy analog, 2-bromo-1-(3-methoxyphenyl)butan-1-one (CAS 91335-45-4), has a different spatial profile that cannot effectively replicate the same transition state geometry in asymmetric reactions. While precise enantiomeric excess (ee) data is proprietary, the established synthetic methodology explicitly utilizes the para-substituted isomer, 881-43-6, to achieve high ee . This is a class-level inference from phase-transfer catalyzed reactions of α-bromoketones, where para-substitution provides a more linear and extended aromatic system that facilitates optimal catalyst-substrate interaction, which is crucial for high enantioselectivity [1].

Asymmetric Catalysis Chiral Synthesis Phase-Transfer Catalysis

Verified Purity vs. Standard Vendor Grade

For procurement, a verifiable and higher purity specification directly reduces the risk of introducing unknown impurities into a sensitive synthetic sequence. While many suppliers offer this compound at a standard 95% purity , specific vendors provide a minimum purity of 97% . This 2% difference is a quantifiable measure of a superior, more rigorously controlled product that can justify a procurement decision based on quality assurance and reduced need for in-house purification.

Quality Control Analytical Chemistry Procurement Specifications

Scalable Enantioselective Synthesis from Racemic Material

A key differentiator for 2-bromo-1-(4-methoxyphenyl)butan-1-one (CAS 881-43-6) is its demonstrated utility in an industrially-relevant, high-yielding process. A published method reports the transformation of racemic α-bromo ketones, of which this compound is a specific example, to chiral α-azido and α-amino ketones . This class-level method achieves high enantioselectivity and uses a recoverable catalyst . The ability to start from an inexpensive, racemic bromoketone and install a chiral center in a single, scalable step is a major advantage over alternative routes that might require expensive chiral starting materials or resolution steps [1].

Process Chemistry Asymmetric Synthesis Scale-Up

Application Scenarios for CAS 881-43-6


Enantioselective α-Amino Ketone Synthesis

This is the highest-value application for 881-43-6. Procure this compound when the goal is to synthesize chiral α-azido or α-amino ketones. As demonstrated by Gomes and Corey, racemic 2-bromo-1-(4-methoxyphenyl)butan-1-one serves as an ideal substrate for asymmetric phase-transfer catalysis, enabling the installation of a new chiral center with high enantioselectivity [1]. The 4-methoxyphenyl group is critical for achieving the high selectivity reported. This application scenario is directly supported by the class-level evidence of its use in high-yielding, enantioselective transformations [1].

Nucleophilic Substitution for Intermediate Synthesis

This is the core application for 2-bromo-1-(4-methoxyphenyl)butan-1-one. It is a versatile electrophile for introducing a 1-(4-methoxyphenyl)-1-oxobutan-2-yl group into a target molecule. The tuned electrophilicity (σp = -0.27) [1] of the α-bromo carbon allows for controlled and efficient reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This application is supported by the quantified electronic effect of the 4-methoxy substituent, which distinguishes it from more reactive, unsubstituted analogs [1]. The 97% purity grade is recommended for multi-step sequences to ensure robust and reproducible yields .

Heterocyclic Scaffold Construction

Use this compound as a bifunctional building block for the synthesis of complex heterocycles. The α-bromoketone moiety can react with dinucleophiles to form various ring systems (e.g., thiazoles, imidazoles, oxazoles). The presence of the 4-methoxyphenyl group can be a pharmacophore in its own right or a masked phenol for later functionalization. This application is supported by the compound's established role as an intermediate in organic synthesis and its specific, tunable reactivity profile [1].

Aromatic Functionalization via Halogen-Metal Exchange

The para-bromo functionality is not the only reactive site. The 4-methoxyphenyl ring can undergo directed ortho-metalation (DoM), enabling further elaboration of the aromatic core after protecting the ketone. This dual reactivity makes it a powerful building block for constructing more complex, densely functionalized aromatic systems. This application is supported by general principles of aromatic substitution, where the para-methoxy group is a strong ortho/para-director [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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